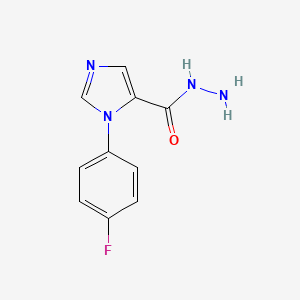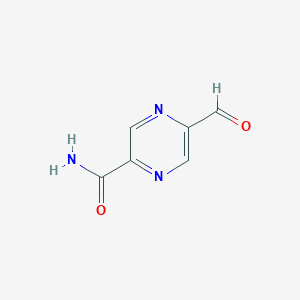
5-Formylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formylpyrazine-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It has been found to have a wide range of applications, including in the pharmaceutical industry, agricultural industry, and food industry.
Applications De Recherche Scientifique
Potent and Selective Inhibitors for Parasitic Enzymes
Research indicates that derivatives of pyrazine, such as 5-Aminopyrazole-4-carboxamide, have been utilized to create potent and selective inhibitors for calcium-dependent protein kinase-1 (CDPK1) in parasites like Toxoplasma gondii and Cryptosporidium parvum. These compounds exhibit low nanomolar inhibitory potencies and demonstrate submicromolar activities in cell proliferation assays without being toxic to mammalian cells (Zhang et al., 2014).
Heterocyclization Reactions for Diverse Compounds
A study on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides has shown various possible directions for creating compounds like pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides. These reactions demonstrate the versatility of pyrazine derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in drug discovery and organic chemistry (Rudenko et al., 2011).
Bioconversion for Antituberculous Agents
The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been explored for the synthesis of new antituberculous agents. This process achieved a high product concentration and yield, highlighting the utility of pyrazine derivatives as building blocks in medicinal chemistry (Wieser et al., 1997).
Building Blocks for Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized from pyrazine derivatives, showing potential for antitumor and antimicrobial activities. These compounds, through various reactions, yield substituted pyridine derivatives and other heterocycles, demonstrating the role of pyrazine derivatives in developing therapeutics (Riyadh, 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
The chemical modification of 2-aminopyrazine-3-carboxamide and its derivatives has led to the synthesis of various pteridin-4-one derivatives, showcasing the utility of pyrazine derivatives in the synthesis of biologically active compounds. These synthesized compounds have potential applications in developing new pharmacological agents (Albert, 1979).
Propriétés
IUPAC Name |
5-formylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-3H,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIYKCYGMAJUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824146-81-7 |
Source


|
| Record name | 5-formylpyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

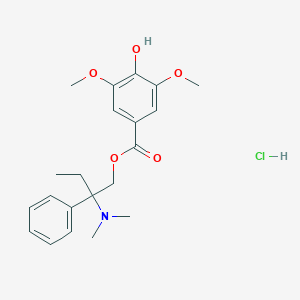
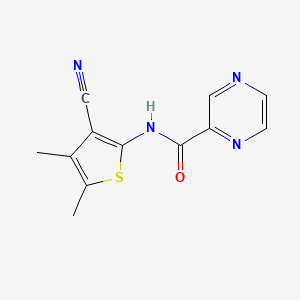
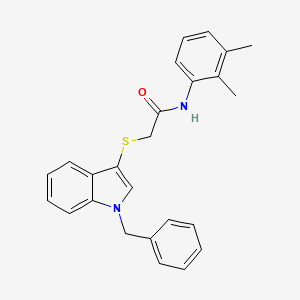
![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2740096.png)
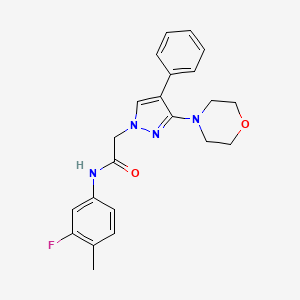
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)
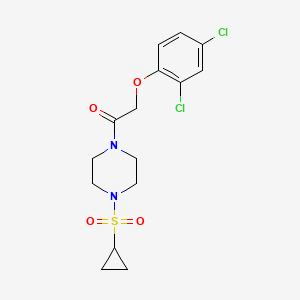
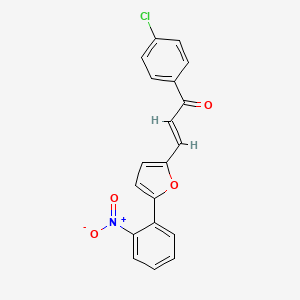
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
